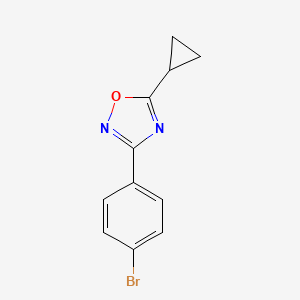
N-(3-benzyl-4H-quinazolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-benzyl-4H-quinazolin-2-yl)acetamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-4H-quinazolin-2-yl)acetamide typically involves the condensation of anthranilic acid derivatives with benzylamines, followed by cyclization and acylation reactions . A common synthetic route includes:
Condensation: Anthranilic acid is reacted with benzylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate benzylidene anthranilic acid.
Cyclization: The intermediate undergoes cyclization in the presence of a base like sodium hydroxide (NaOH) to form the quinazoline core.
Acylation: The quinazoline core is then acylated with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
N-(3-benzyl-4H-quinazolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline derivatives.
科学研究应用
N-(3-benzyl-4H-quinazolin-2-yl)acetamide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-(3-benzyl-4H-quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
- N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- N-(2-phenylquinazolin-4-yl)acetamide
- N-(3-phenylquinazolin-4-yl)acetamide
Uniqueness
N-(3-benzyl-4H-quinazolin-2-yl)acetamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
属性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
N-(3-benzyl-4H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O/c1-13(21)18-17-19-16-10-6-5-9-15(16)12-20(17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19,21) |
InChI 键 |
MXAWMNOTNRVJDH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
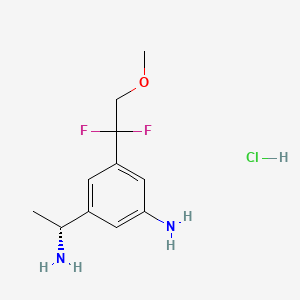
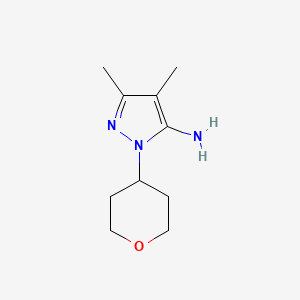
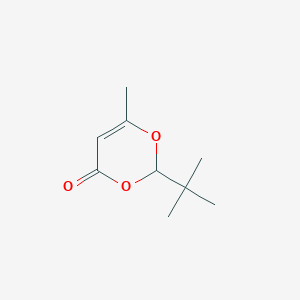
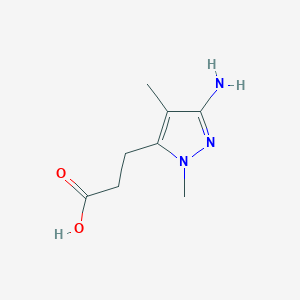
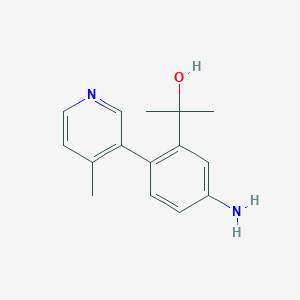
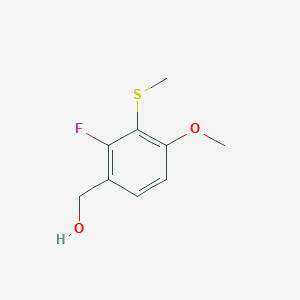
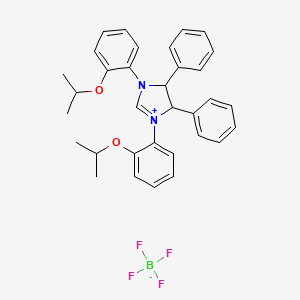
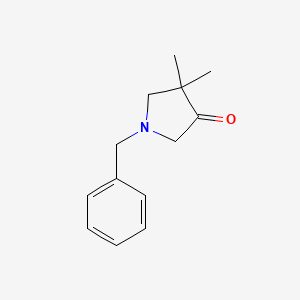
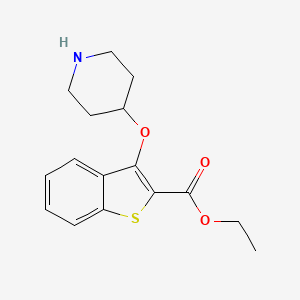
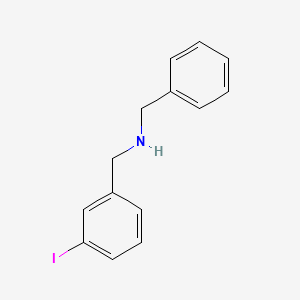
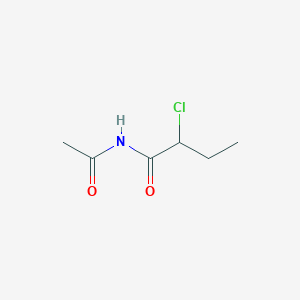
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)
